molecular formula C16H17NO5 B4172179 4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-3-methylbenzoic acid

4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-3-methylbenzoic acid

Cat. No.: B4172179
M. Wt: 303.31 g/mol
InChI Key: XPDDQQBUSDMSSV-UHFFFAOYSA-N
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Description

4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-3-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCMA and has a molecular formula of C19H21NO6.

Mechanism of Action

The mechanism of action of CCMA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. CCMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CCMA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CCMA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CCMA can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. CCMA has also been shown to reduce the production of reactive oxygen species (ROS), which can damage cells and contribute to inflammation and disease. In animal studies, CCMA has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, lung, and brain.

Advantages and Limitations for Lab Experiments

One advantage of CCMA is its versatility in terms of its potential applications in various fields. CCMA can be easily synthesized in the laboratory using standard organic chemistry techniques. However, one limitation of CCMA is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on CCMA. One area of interest is the development of novel materials using CCMA as a building block. CCMA has been shown to have unique structural and electronic properties that could be exploited for the synthesis of new materials with desirable properties. Another area of interest is the development of CCMA-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Further studies are needed to fully understand the mechanism of action of CCMA and its potential applications in various fields.
Conclusion:
In conclusion, 4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-3-methylbenzoic acid is a versatile chemical compound that has potential applications in various fields. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the development of novel drugs. Its unique structural and electronic properties also make it a valuable building block for the synthesis of new materials. Further research is needed to fully understand the mechanism of action of CCMA and its potential applications in various fields.

Scientific Research Applications

CCMA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CCMA has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. In agriculture, CCMA has been used as a plant growth regulator and as a pesticide. In materials science, CCMA has been used as a building block for the synthesis of novel materials with unique properties.

Properties

IUPAC Name

4-[(6-carboxycyclohex-3-ene-1-carbonyl)amino]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-9-8-10(15(19)20)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16(21)22/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDDQQBUSDMSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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